4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
Overview
Description
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds are known to interact with histamine h1 receptors .
Mode of Action
The compound’s mode of action is likely to involve interaction with its target receptors, leading to a series of biochemical changes. For instance, cetirizine, a compound with a similar structure, works by blocking histamine H1 receptors, mostly outside the brain . This prevents histamine from acting on these receptors, thereby alleviating symptoms of allergic reactions .
Biochemical Pathways
Based on its potential interaction with histamine h1 receptors, it may influence pathways related to immune response and inflammation .
Pharmacokinetics
Similar compounds like cetirizine are well-absorbed (>70%), minimally metabolized, and primarily excreted in urine (70-85%) .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential antihistamine activity. By blocking histamine H1 receptors, it could reduce symptoms associated with allergic reactions, such as itching and redness .
Preparation Methods
The synthesis of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride involves several steps. One common method is the reaction of diphenylmethyl chloride with piperazine in the presence of a base to form 4-(Diphenylmethyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce 4-(Diphenylmethyl)-1-piperazineethanol. Finally, the compound is converted to its dihydrochloride salt by reacting with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Comparison with Similar Compounds
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDCMNGICGKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640999 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108983-83-1 | |
Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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